molecular formula C24H25N5O3 B2375845 N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-55-0

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2375845
CAS No.: 1105218-55-0
M. Wt: 431.496
InChI Key: XXQNVUDGHXONBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridazinyl and phenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Techniques like crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway crucial for disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide analogs: Compounds with slight modifications in the functional groups.

    Other piperidine derivatives: Compounds with different substituents on the piperidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-32-21-5-3-2-4-19(21)20-10-11-22(28-27-20)29-14-12-17(13-15-29)24(31)26-18-8-6-16(7-9-18)23(25)30/h2-11,17H,12-15H2,1H3,(H2,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQNVUDGHXONBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.